
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one, also known as nitro-7-methoxycoumarin, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of coumarin derivatives and is known for its unique chemical properties that make it a valuable tool for various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is complex and involves several biochemical and physiological processes. This compound is known to interact with various enzymes and proteins in biological systems, leading to changes in their activity and function. Additionally, this compound is capable of generating reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one are diverse and depend on the specific system being studied. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one in lab experiments include its fluorescent properties, which make it a useful tool for detecting the presence of nitric oxide in biological systems. Additionally, this compound is relatively easy to synthesize and has a high degree of purity. However, the limitations of using this compound in lab experiments include its potential toxicity and its tendency to generate reactive oxygen species, which can cause oxidative damage to cells and tissues.
Orientations Futures
There are several potential future directions for research involving 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one. One potential area of research is the development of new anti-cancer therapies based on the ability of this compound to induce apoptosis in cancer cells. Additionally, this compound could be used as a tool for studying the mechanisms of action of other enzymes and proteins in biological systems. Further research is also needed to explore the potential applications of this compound in other scientific fields, such as neuroscience and pharmacology.
Méthodes De Synthèse
The synthesis of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one involves several chemical reactions that are carried out in a laboratory setting. The most commonly used method for synthesizing this compound is the Knoevenagel condensation reaction, which involves the reaction of 7-hydroxycoumarin with 3-nitrobenzaldehyde in the presence of a base catalyst such as piperidine. The resulting product is then treated with methoxyamine hydrochloride to yield the final compound.
Applications De Recherche Scientifique
7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one has been extensively studied for its potential application in various scientific research fields. This compound has been used as a fluorescent probe for detecting the presence of nitric oxide in biological systems. It has also been used as a tool for studying the mechanisms of action of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and peroxidase. Additionally, this compound has been investigated for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
7-methoxy-4-(3-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(9-16(18)22-15(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAKUHYOXMXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
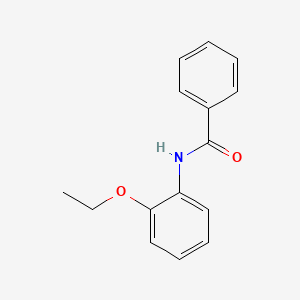
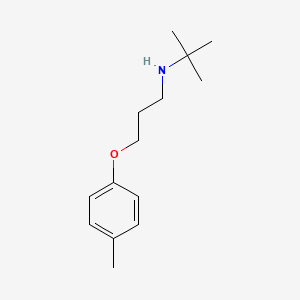
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
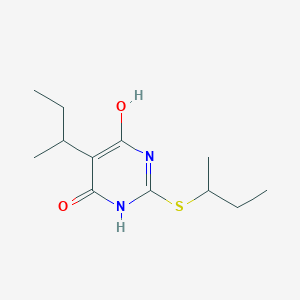
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)
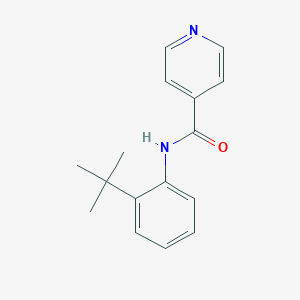
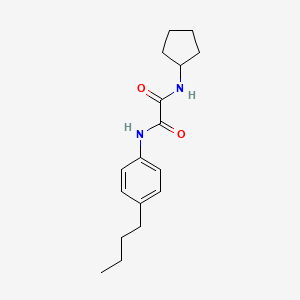
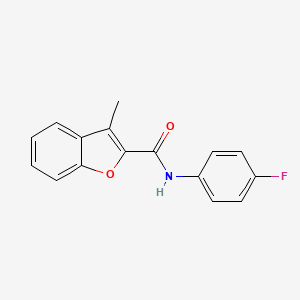
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
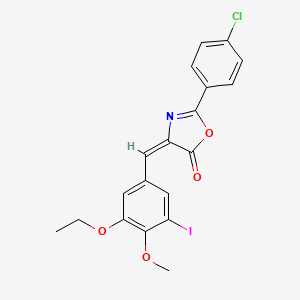
![1,1'-(1,4-piperazinediyl)bis{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-propanol}](/img/structure/B5169857.png)